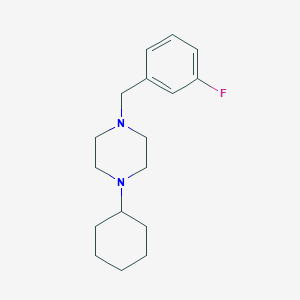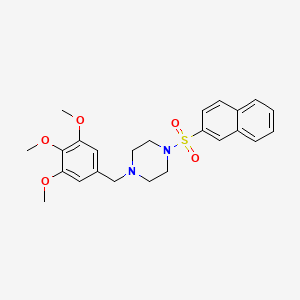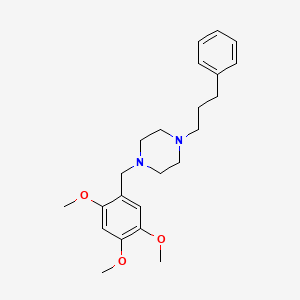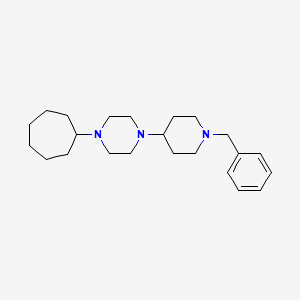![molecular formula C15H30N2O B10887530 4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that features a piperidine and morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both piperidine and morpholine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions
Preparation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides.
Formation of Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with appropriate reagents.
Coupling of Piperidine and Morpholine Rings: The final step involves coupling the piperidine and morpholine rings under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperidine and morpholine rings can interact with biological macromolecules, affecting signaling pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **1-(Butan-2-yl)piperidin-4-yl]methanamine
- **4-(Piperidin-1-yl)butan-2-ol
- **1-(6-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to the presence of both piperidine and morpholine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H30N2O |
|---|---|
分子量 |
254.41 g/mol |
IUPAC名 |
4-(1-butan-2-ylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C15H30N2O/c1-5-12(2)16-8-6-15(7-9-16)17-10-13(3)18-14(4)11-17/h12-15H,5-11H2,1-4H3 |
InChIキー |
ZIGZSNQDEOYGCI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CCC(CC1)N2CC(OC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)
![methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)

![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)


![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
